molecular formula C6H10N4O2 B6279597 5,6-diamino-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 80798-52-3

5,6-diamino-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B6279597
CAS RN: 80798-52-3
M. Wt: 170.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5,6-diamino-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a chemical compound with the CAS Number: 80798-52-3 . It has a molecular weight of 170.17 . The compound is in powder form and has a melting point of 269-271 .


Molecular Structure Analysis

The IUPAC name of the compound is 5,6-diamino-1-ethyl-2,4 (1H,3H)-pyrimidinedione . The InChI Code is 1S/C6H10N4O2/c1-2-10-4 (8)3 (7)5 (11)9-6 (10)12/h2,7-8H2,1H3, (H,9,11,12) .


Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 269-271 . It has a molecular weight of 170.17 . The storage temperature is room temperature .

Scientific Research Applications

Molecular Structure and Spectroscopy

  • The compound's molecular structure and vibrational spectra were studied, revealing theoretical insights at the DFT level. This research is pivotal for understanding its electronic properties, which are crucial for potential applications in various scientific fields (Al-Abdullah et al., 2014).

Synthesis and Derivative Formation

  • Novel derivatives of the compound have been synthesized using catalyst-free methods in aqueous media. This approach is significant for developing environmentally friendly and efficient synthetic routes (Yao et al., 2014).
  • Research into the synthesis of related pyrimidine derivatives, like 4-amino-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-2,7-diones, has been conducted, showcasing the compound's versatility in creating various heterocyclic structures (Borrell et al., 1996).

Potential for Non-Linear Optical Applications

  • The title compound has been identified as a promising candidate for non-linear optical applications. This is based on its high first hyperpolarizability, which is significantly greater than that of urea (Al-Abdullah et al., 2014).

Application in Organic Synthesis

  • It has been utilized in Cu-catalyzed cycloaddition reactions, demonstrating its utility in organic synthesis, particularly for creating valuable tetrahydropyrimidine derivatives (Kok et al., 2018).

Antioxidant Activity

  • Some derivatives synthesized from the compound have shown promising antioxidant properties, indicating potential applications in medicinal chemistry and pharmacology (Ismaili et al., 2008).

Diverse Chemical Reactions

  • The compound's derivatives have been used in various chemical reactions, demonstrating its versatility in synthetic chemistry. For example, reactions such as intramolecular Friedel-Crafts reactions and electrophilic substitution reactions have been explored (Mobinikhaledi et al., 2007; Hirota et al., 1990).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5,6-diamino-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves the reaction of ethyl acetoacetate with guanidine to form 5-ethyl-6-amino-1,2,3,4-tetrahydropyrimidine-2,4-dione, which is then reacted with hydrazine hydrate to form the final product.", "Starting Materials": [ "Ethyl acetoacetate", "Guanidine", "Hydrazine hydrate" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with guanidine in the presence of a base such as sodium ethoxide or potassium carbonate to form 5-ethyl-6-amino-1,2,3,4-tetrahydropyrimidine-2,4-dione.", "Step 2: The resulting product from step 1 is then reacted with hydrazine hydrate in the presence of a catalyst such as acetic acid or sulfuric acid to form 5,6-diamino-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione.", "Step 3: The final product is then purified through recrystallization or column chromatography to obtain a pure compound." ] }

CAS RN

80798-52-3

Product Name

5,6-diamino-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Molecular Formula

C6H10N4O2

Molecular Weight

170.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.